Delta 7-avenasterol
Description
Delta 7-avenasterol (C₂₉H₄₈O; molecular weight: 412.69) is a phytosterol characterized by a double bond at the C7 position of its sterol backbone. It is found in various plant-derived oils, including olive oil, coffee oil, cactus seed oil, and pumpkin seed oil . Structurally identified by CAS numbers 23290-26-8 and 7212-91-1 (likely isomers or sourcing variants), it is known for its antioxidant properties, which mitigate lipid oxidation in oils during high-temperature processing . This compound is part of the unsaponifiable fraction of oils and contributes to their stability and bioactive profiles .
Structure
2D Structure
Properties
Molecular Formula |
C29H48O |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/b21-7-/t20-,22?,23+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
MCWVPSBQQXUCTB-CVRIKDQZSA-N |
Isomeric SMILES |
C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Solvent Extraction and Fractionation
The most common method involves sequential solvent extraction followed by chromatographic purification. Plant material (e.g., pumpkin seeds, sunflower seeds, or Nigella sativa L. seeds) is dried, ground, and subjected to lipid extraction using nonpolar solvents. A representative protocol includes:
- Primary Extraction : 100 g of ground plant material is refluxed with hexane or chloroform (1:10 w/v) at 60°C for 6 hours to recover crude lipids.
- Saponification : The lipid fraction is saponified with 2 M KOH in methanol (1:5 v/v) at 80°C for 2 hours to hydrolyze triglycerides, releasing free sterols.
- Liquid-Liquid Partitioning : The unsaponifiable fraction is partitioned into diethyl ether, washed with water, and concentrated under vacuum.
- Column Chromatography : Silica gel chromatography (60–120 mesh) with a gradient of hexane:ethyl acetate (9:1 to 7:3 v/v) yields a this compound-enriched fraction. Final purification is achieved via preparative HPLC using a C18 column and methanol:water (95:5 v/v) mobile phase.
Key Challenges :
- Low natural abundance (typically 0.1–0.5% of total sterols).
- Co-elution with structurally similar sterols (e.g., Δ5-avenasterol) necessitates high-resolution chromatography.
Chemical Synthesis
Chemical synthesis routes for this compound focus on constructing the sterol backbone and introducing the Δ7 double bond through selective dehydrogenation.
Sterol Backbone Assembly
The synthesis begins with lanosterol, a triterpenoid precursor. A seven-step sequence achieves the desired modifications:
- Oxidation : Lanosterol (1) is oxidized at C3 using Jones reagent to yield ketone (2).
- Epoxidation : Reaction with m-CPBA introduces an epoxide at the Δ24 position (3).
- Reductive Opening : LiAlH4 reduces the epoxide to a diol (4), followed by dehydration with POCl3/pyridine to form the Δ24 double bond (5).
- Δ7 Bond Introduction : Bromination at C7 using NBS and subsequent dehydrohalogenation with DBU installs the Δ7 double bond (6).
$$
\text{Lanosterol} \xrightarrow[\text{Jones reagent}]{\text{Oxidation}} \text{Ketone (2)} \xrightarrow[\text{m-CPBA}]{\text{Epoxidation}} \text{Epoxide (3)} \xrightarrow[\text{LiAlH4}]{\text{Reduction}} \text{Diol (4)}
$$
$$
\xrightarrow[\text{POCl3/pyridine}]{\text{Dehydration}} \text{Δ24-alkene (5)} \xrightarrow[\text{NBS, DBU}]{\text{Bromination/elimination}} \text{this compound (6)} \quad
$$
Synthetic Yield : The overall yield for this route is 12–15%, limited by low regioselectivity during bromination.
Side Chain Functionalization
The C24 ethyl group is introduced via Grignard reaction with isopropyl magnesium bromide, though competing allylic rearrangements reduce efficiency (35–40% yield).
Enzymatic Biosynthesis
Enzymatic pathways offer a sustainable alternative, leveraging plant-derived enzymes to convert simpler sterols into this compound.
Key Enzymes and Pathways
The biosynthesis involves three critical enzymes localized in the endoplasmic reticulum and lipid particles:
| Enzyme | Function | Localization |
|---|---|---|
| Δ7-Sterol-C5-desaturase | Introduces Δ5 double bond in Δ7-sterols | Lipid particles |
| Δ5,7-Sterol-Δ7-reductase | Reduces Δ7 bond in Δ5,7-sterols | Plasma membrane |
| Δ24-Sterol-Δ24-reductase | Reduces Δ24 bond in sterol side chains | Endoplasmic reticulum |
In Arabidopsis thaliana, this compound is synthesized via the following sequence:
- Substrate : Episterol (Δ8,24(28)-sterol) is converted to Δ5,7-sterol by Δ7-sterol-C5-desaturase (STE1/DWARF7).
- Reduction : Δ5,7-sterol-Δ7-reductase (DWARF5) reduces the Δ7 bond, yielding this compound.
Sterol Profiles in Mutant Complementation Studies :
| Strain | Δ7-Avenasterol (%) | Episterol (%) | Brassicasterol (%) |
|---|---|---|---|
| Wild-type | 0 | 1.0 | 3.0 |
| dwarf5 | 15.2 | 62.4 | 8.1 |
| dwarf5 + DWARF5-YFP | 1.4 | 8.3 | 2.7 |
Data adapted from functional complementation experiments in yeast.
Heterologous Expression in Yeast
Expression of plant-derived DWARF5 in Saccharomyces cerevisiae erg4 mutants restores this compound production:
- Culture Conditions : Yeast transformants are grown in YPD medium at 30°C with 2% galactose induction.
- Sterol Analysis : GC-MS reveals a 4.8-fold increase in this compound (1.4% of total sterols) compared to untransformed controls.
Hybrid Methods and Optimization Strategies
Recent advances combine extraction and enzymatic modification to enhance yield:
Enzymatic Enrichment of Crude Extracts
Crude plant sterol extracts (e.g., from sunflower oil) are treated with recombinant Δ7-sterol-C5-desaturase to convert Δ8-sterols into Δ5,7 intermediates, which are subsequently reduced to this compound using immobilized DWARF5. This approach increases this compound content from 0.3% to 2.1% in refined oils.
Solvent Engineering for Improved Recovery
Ternary solvent systems (e.g., chloroform:methanol:water, 8:4:3 v/v) increase extraction efficiency by 22% compared to binary mixtures, as demonstrated in Nigella sativa seed extracts.
Chemical Reactions Analysis
Biosynthetic Pathway Reactions
Delta7-Avenasterol is synthesized in plants through sequential enzymatic modifications of precursor sterols. Key reactions include:
Formation from 24-Ethylidenelophenol
-
Enzyme : Sterol methyltransferase (SMT2) and sterol methyl oxidase (SMO2) .
-
Reaction :
-
Mechanism : Demethylation at the C4 position and introduction of a double bond at C7.
Oxidation to 5-Dehydroavenasterol
-
Reaction :
-
Mechanism : Dehydrogenation at the C5–C6 position, forming a conjugated diene system.
Conversion to Stigmasterol
-
Reaction :
-
Mechanism : Introduction of a double bond at C22–C23.
Key Enzymatic Reactions
Experimental Findings
-
Yeast Complementation Studies :
-
Expression of Arabidopsis Δ7-sterol-C5-desaturase (STE1/DWARF7) in erg3 yeast mutants restored ergosterol biosynthesis, confirming enzymatic activity .
-
Localization studies revealed Δ7-sterol-C5-desaturase in lipid particles, while Δ5,7-sterol-Δ7-reductase (DWARF5) localized to the plasma membrane .
-
-
Plant Mutant Analysis :
Structural Insights
Delta7-Avenasterol’s structure () features:
-
A tetracyclic ring system with a double bond at C7–C8.
-
A 24Z-ethylidene side chain, critical for downstream modifications .
3D Conformation :
-
The hydroxyl group at C3 participates in hydrogen bonding with enzymatic active sites, facilitating oxidation and desaturation .
Comparative Analysis with Related Sterols
Synthetic Approaches
While biosynthetic pathways dominate, laboratory synthesis involves:
-
Starting Material : 24-Ethylidenelophenol.
-
Key Step : Enzymatic oxidation using recombinant lathosterol oxidase to yield Δ7-Avenasterol .
Delta7-Avenasterol’s reactivity is central to plant sterol metabolism, with its enzymatic conversions underpinning both structural diversity and biological functionality in phytosterols. Experimental validation from yeast and plant models solidifies its role as a critical biosynthetic intermediate .
Scientific Research Applications
Delta 7-avenasterol is a sterol lipid molecule that belongs to the stigmastanes and derivatives class of organic compounds . It is found in several different foods like garden onions, fenugreeks, vaccinium (including blueberry, cranberry, and huckleberry), grapefruit/pummelo hybrids, and pulses .
Scientific Research Applications
This compound is an intermediate in steroid biosynthesis, specifically the fourth-to-last step in synthesizing stigmasterol, where it is converted from 24-ethylidenelophenol . It is then converted into 5-dehydroavenasterol via the enzyme lathosterol oxidase (EC 1.14.21.6) .
Moringa oleifera phytochemicals were screened, and this compound was identified as a potential epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitor .
Anticancer Research
- EGFR-TK Inhibition this compound was found to be a potential EGFR-TK inhibitor with a binding energy of -9.2 kcal/mol . This is comparable to known EGFR-TK inhibitors . Molecular dynamics simulations showed structural stability of native EGFR-TK and protein-inhibitor complexes . The binding free energies of the protein complex with this compound was -154.559 ± 18.591 kJ/mol .
- Antiulcer Potential Cucumis melo possesses antiulcer potential . A study investigated the mechanism underlying the antiulcer potentials of Cucumis melo .
Safety and Toxicity
Other Bioactive Effects of Phytosterols
Phytosterols (PSs) have demonstrated pharmacological effects, including antioxidant, anti-inflammatory, antidiabetic, and chemopreventive properties . They can reduce total and low-density lipoprotein (LDL) cholesterol levels, decreasing the risk of diseases . PSs also modulate inflammation and possess antiulcer, immunomodulatory, antibacterial, and antifungal effects, and can promote wound healing and inhibit platelet aggregation .
Mechanism of Action
Delta 7-avenasterol exerts its effects through several mechanisms:
Antioxidant Activity: It reduces the oxidation of oils by scavenging free radicals and reactive oxygen species.
Cholesterol Reduction: It competes with cholesterol for absorption in the intestines, thereby reducing overall cholesterol levels in the body.
Anti-inflammatory Effects: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural Differences
Phytosterols share a tetracyclic ring structure but differ in side-chain modifications and double-bond positions:
- Delta 7-avenasterol : Double bond at C7–C6.
- Delta 5-avenasterol : Double bond at C5–C6 .
- β-Sitosterol : Saturated side chain; most abundant sterol in olive oil .
- Stigmasterol : Additional double bond at C22–C23 .
- Campesterol : Methyl group at C24 .
These structural variations influence their metabolic roles, stability, and biological activity. For example, this compound is a precursor in the biosynthesis of stigmasterol via enzymatic conversion (e.g., lathosterol oxidase) .
Occurrence and Concentrations
This compound is present in lower concentrations compared to major sterols like β-sitosterol. Representative
Key Observations :
- Olive Oil: this compound is minor (<1% of total sterols) and varies by cultivar. Arbequina olive oil has significantly lower sterol content overall, including this compound .
- Geographical Influence : Greek olive oils exhibit higher this compound levels compared to Italian or Spanish oils, linked to regional cultivation conditions .
Functional Roles
- Antioxidant Activity : this compound inhibits lipid oxidation, outperforming saturated sterols like campesterol in thermal stability .
- Biosynthetic Pathways : Acts as an intermediate in stigmasterol synthesis .
- Health Implications: Unlike β-sitosterol (known for cholesterol-lowering effects), this compound is associated with glucose metabolism. Studies suggest inverse correlations between its levels and fasting glucose in diabetic models .
Stability and Industrial Relevance
- In contrast, linoleic acid (a polyunsaturated fatty acid) is prone to oxidation .
- Storage Requirements : this compound requires storage at -20°C to prevent degradation, whereas β-sitosterol is less sensitive .
Q & A
Q. What methodologies are recommended for characterizing the purity and structural identity of Delta 7-avenasterol in experimental settings?
To ensure accurate identification and purity assessment, researchers should employ a combination of high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection, using certified reference standards for calibration . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the Δ7 double bond and the ethylidene side chain at C24 . For solubility-dependent assays, note that this compound is sparingly soluble in chloroform and methanol, requiring sonication or mild heating for dissolution .
Q. Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₉H₄₈O | |
| CAS Number | 23290-26-8 | |
| Melting Point | 212–214°C | |
| Solubility | Chloroform, methanol (sparing) | |
| Storage Conditions | -20°C, protected from light |
Q. How should researchers design experiments to account for this compound’s stability in lipid oxidation studies?
When studying its antioxidant properties in lipid matrices (e.g., plant oils), use accelerated aging protocols with controlled temperature (e.g., 60°C) and oxygen exposure . Monitor sterol degradation via gas chromatography-mass spectrometry (GC-MS) with a focus on Δ7-avenasterol retention time and fragmentation patterns. Note that cactus seed oil studies showed no significant sterol degradation over 12 weeks under such conditions, suggesting inherent stability . Include internal standards (e.g., 5α-cholestane) to normalize recovery rates .
Advanced Research Questions
Q. How can contradictions in enzymatic pathways involving this compound be resolved?
this compound is a precursor in stigmasterol biosynthesis via the enzyme lathosterol oxidase (EC 1.14.21.6), which converts it to 5-dehydroavenasterol . Discrepancies in reported enzymatic activity may arise from species-specific isoforms or assay conditions (e.g., pH, cofactors). To address this:
- Perform enzyme kinetics assays with purified lathosterol oxidase under varying pH (5.5–8.0) and temperature (25–37°C).
- Use isotopic labeling (e.g., ¹⁴C-Delta 7-avenasterol) to track conversion efficiency .
- Compare results across plant models (e.g., Arabidopsis vs. olive oil samples) to identify phylogenetic variations .
Q. Table 2: Key Enzymatic Steps in this compound Metabolism
| Enzyme | Reaction | Product | Reference |
|---|---|---|---|
| Lathosterol oxidase | Δ7 → Δ5 desaturation | 5-Dehydroavenasterol | |
| 7-Dehydrocholesterol reductase | Reduction of Δ7 bond | Isofucosterol |
Q. What experimental designs are optimal for studying this compound’s role in cholesterol metabolism?
In metabolic studies (e.g., hyperglycemia or type 2 diabetes models), use cross-sectional cohorts with multivariate regression to adjust for confounders like age and BMI . Quantify serum sterols via LC-MS/MS, focusing on this compound’s inverse correlation with cholesterol absorption markers (e.g., campesterol) . For mechanistic insights, employ knockout murine models lacking sterol transporters (e.g., NPC1L1) to isolate this compound’s effects on synthesis vs. absorption pathways .
Q. How can researchers address variability in this compound content across plant sources?
Comparative analyses of plant oils (e.g., cactus seed vs. argan oil) require standardized extraction protocols:
Saponification : Reflux samples with 2M KOH in ethanol (70°C, 1 hr) to liberate sterols .
Derivatization : Convert sterols to trimethylsilyl ethers for GC-MS analysis .
Quantification : Use β-sitosterol as a reference, given its high abundance (e.g., >78% in cactus seed oil) .
Note that this compound is a shared sterol in cactus and argan oils, but argan oil contains unique analogs like schottenol .
Q. What methodological challenges arise in biosynthesis studies of this compound?
Key challenges include:
- Low enzymatic yield : Optimize recombinant expression of lathosterol oxidase in E. coli with codon optimization and heme supplementation .
- Isotope tracing complexity : Use ¹³C-labeled mevalonate precursors to track incorporation into the sterol backbone .
- Byproduct interference : Employ reverse-phase HPLC to separate this compound from Δ5 and Δ8 isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
